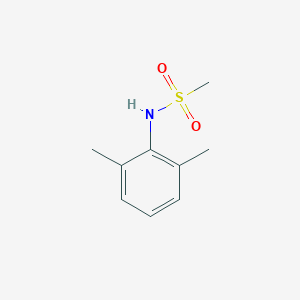

N-(2,6-dimethylphenyl)methanesulfonamide

Description

Contextualization within Methanesulfonamide (B31651) Chemistry

The methanesulfonamide functional group, CH₃SO₂NHR, is a cornerstone in medicinal chemistry and organic synthesis. sigmaaldrich.com This moiety is a derivative of methanesulfonic acid and is characterized by its ability to act as a bioisostere for other functional groups, influencing the pharmacokinetic and pharmacodynamic properties of a molecule. bldpharm.com Methanesulfonamide derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties. sigmaaldrich.comnih.gov

In the realm of organic synthesis, methanesulfonamide is utilized as a versatile reagent and building block. It can serve as a nitrogen source for the synthesis of nitriles from carboxylic acids and is a key component in the preparation of various medicinally important compounds. nih.gov For instance, it has been employed in the synthesis of potent HMG-CoA reductase inhibitors, which are crucial in managing cholesterol levels. prepchem.com Furthermore, methanesulfonamide can act as a cosolvent and a general acid catalyst in certain reactions, such as the Sharpless asymmetric dihydroxylation, by facilitating the transfer of ions between phases and protonating intermediate species. uni.lu

The synthesis of methanesulfonamide derivatives often involves the reaction of a primary or secondary amine with methanesulfonyl chloride. This straightforward and generally high-yielding reaction allows for the facile introduction of the methanesulfonamide group into a wide variety of molecular scaffolds. google.com This versatility has contributed to the widespread use of methanesulfonamides in the development of new chemical entities.

Significance of the 2,6-Dimethylphenyl Moiety in Chemical Scaffolds

The 2,6-dimethylphenyl group, also known as the 2,6-xylyl group, is a significant structural motif in the design of chemical compounds, particularly in pharmaceuticals and ligands for catalysis. The two methyl groups in the ortho positions to the point of attachment introduce considerable steric hindrance. This steric bulk can have a profound impact on the molecule's conformation and its interactions with biological targets or metal centers.

A well-known example of the importance of the 2,6-dimethylphenyl moiety is in the development of local anesthetics like lidocaine. researchgate.net In this context, the steric shielding provided by the methyl groups helps to protect the amide linkage from hydrolysis, thereby increasing the duration of action of the drug. This structural feature is also present in other pharmacologically active compounds, where it can influence selectivity and metabolic stability.

In the field of coordination chemistry, ligands incorporating the 2,6-dimethylphenyl group are used to control the geometry and reactivity of metal complexes. The steric demands of this group can limit the number of ligands that can coordinate to a metal center and can create a specific pocket around the metal, influencing its catalytic activity. For example, it has been incorporated into ligands for indium(III) complexes.

The presence of the 2,6-dimethylphenyl group in N-(2,6-dimethylphenyl)methanesulfonamide, therefore, suggests a molecule with a specific and constrained three-dimensional structure, which can be a key factor in its potential applications and interactions. The study of related structures, such as N-(2,6-dimethylphenyl)benzenesulfonamide, reveals how the orientation of the two aromatic rings is influenced by this substitution pattern. nih.gov

Interactive Data Tables

Below are interactive tables summarizing key data for this compound and related compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₃NO₂S | sigmaaldrich.com |

| Molecular Weight | 199.27 g/mol | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| InChI Key | CLMPXVSJALKBTQ-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES | CS(NC1=C(C)C=CC=C1C)(=O)=O | sigmaaldrich.com |

Table 2: Crystallographic Data for a Related Compound: N-(2,6-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | |

| C—SO₂—NH—C Torsion Angle | -60.0 (2)° | |

| Dihedral Angle between Rings | 41.7 (1)° |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H13NO2S |

|---|---|

Molecular Weight |

199.27 g/mol |

IUPAC Name |

N-(2,6-dimethylphenyl)methanesulfonamide |

InChI |

InChI=1S/C9H13NO2S/c1-7-5-4-6-8(2)9(7)10-13(3,11)12/h4-6,10H,1-3H3 |

InChI Key |

CLMPXVSJALKBTQ-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C)NS(=O)(=O)C |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NS(=O)(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Reactivity

Direct Synthesis Approaches for N-(2,6-Dimethylphenyl)methanesulfonamide

The most direct and common method for the preparation of this compound involves the formation of a sulfonamide bond.

The synthesis of this compound is efficiently achieved through the reaction of 2,6-dimethylaniline (B139824) with methanesulfonyl chloride. researchgate.net This reaction is typically carried out in the presence of a base, such as pyridine, which serves to neutralize the hydrochloric acid byproduct generated during the condensation. researchgate.net The nucleophilic amino group of the 2,6-dimethylaniline attacks the electrophilic sulfur atom of methanesulfonyl chloride, leading to the displacement of the chloride and the formation of the stable sulfonamide linkage.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The substituted phenyl ring of this compound is susceptible to electrophilic aromatic substitution, with the position of substitution being heavily influenced by the existing methanesulfonamide (B31651) and methyl groups.

In the context of electrophilic aromatic substitution, the methanesulfonamide group (-NHSO₂CH₃) is an ortho-, para-directing group. researchgate.net This directing effect is attributed to the lone pair of electrons on the nitrogen atom, which can be donated into the aromatic ring through resonance. This donation of electron density preferentially stabilizes the arenium ion intermediates formed during electrophilic attack at the ortho and para positions. libretexts.org While the sulfonamide group as a whole is deactivating due to the electron-withdrawing nature of the sulfonyl portion, its ability to stabilize the cationic intermediate via resonance at these positions makes them the favored sites of reaction. libretexts.orgyoutube.com The two methyl groups at the 2- and 6-positions sterically hinder attack at the ortho positions, thereby favoring substitution at the para-position (position 4).

The nitration of this compound demonstrates a remarkable dependence on the specific reaction conditions, leading to different products. researchgate.net These differences in product outcome highlight distinct mechanistic pathways and positional selectivities. researchgate.net

When nitration is conducted using a mixture of sodium nitrite (B80452) in aqueous nitric acid and acetic acid under reflux, selective substitution occurs at the 4-position, yielding N-(4-nitro-2,6-dimethylphenyl)methanesulfonamide in high yield, free from other isomers. researchgate.net In contrast, employing a stronger nitrating mixture, such as nitric acid and sulfuric acid, at room temperature leads to double substitution on the ring, affording the 3,5-dinitro product. researchgate.net This indicates that under more forcing conditions, the deactivating effect of the first nitro group is overcome, and substitution occurs at the meta positions relative to the activating methanesulfonamide group.

Table 1: Nitration of this compound

| Reagents | Conditions | Major Product |

|---|---|---|

| Sodium nitrite, Nitric acid, Acetic acid | Reflux | N-(4-nitro-2,6-dimethylphenyl)methanesulfonamide |

| Nitric acid, Sulfuric acid | Room temperature | N-(3,5-dinitro-2,6-dimethylphenyl)methanesulfonamide |

The bromination of this compound also proceeds via electrophilic aromatic substitution. Research shows that carrying out the reaction with bromine in glacial acetic acid containing hydrobromic acid results in substitution on the aromatic ring. researchgate.net The orientation of the major substitution products is directed by the methanesulfonamide group, consistent with its function as an ortho-, para-director. researchgate.net Given the steric hindrance from the flanking methyl groups, the primary product is the 4-bromo derivative.

Role as a Synthetic Intermediate in Complex Molecule Synthesis

The well-defined reactivity of this compound makes it a useful intermediate in organic synthesis. The sulfonamide group can serve as a protecting group for the aniline (B41778) nitrogen, allowing for selective functionalization of the aromatic ring. libretexts.org The electrophilic substitution reactions detailed above, such as nitration and bromination, introduce new functional groups onto the aromatic core. researchgate.net These newly installed groups can then be subjected to further chemical transformations. For instance, the nitro group of N-(4-nitro-2,6-dimethylphenyl)methanesulfonamide can be reduced to an amino group, providing a route to 4-amino-2,6-dimethylaniline derivatives after potential cleavage of the sulfonamide. This strategic functionalization makes the parent compound a valuable building block for constructing more complex, polysubstituted aromatic molecules. researchgate.net

Derivatization at the Nitrogen Atom

The nitrogen atom of the sulfonamide moiety is a key site for chemical modification, enabling the introduction of various substituents. This derivatization is fundamental for building molecular complexity and accessing compounds with tailored properties.

N-Alkylation: The introduction of alkyl groups at the sulfonamide nitrogen is a common derivatization strategy. A notable advancement is the use of a water-soluble iridium complex, [Cp*Ir(biimH2)(H2O)][OTf]2, which catalyzes the N-alkylation of sulfonamides with alcohols in water under microwave irradiation. rsc.org This method represents a green chemistry approach, leveraging water as a solvent and proceeding via a hydrogen autotransfer process. rsc.org

N-Allylation: A particularly significant derivatization is N-allylation, especially in the context of asymmetric synthesis. The Tsuji-Trost reaction, a palladium-catalyzed allylation, has been successfully applied to secondary sulfonamides. nih.govnih.gov This reaction, involving reagents like allyl acetate, is crucial for the enantioselective synthesis of N-C axially chiral sulfonamides. nih.govnih.gov

N-Arylation: The formation of N-aryl bonds extends the diversity of accessible derivatives. An efficient, transition-metal-free method for the N-arylation of sulfonamides involves the use of o-silylaryl triflates in the presence of cesium fluoride (B91410) (CsF). organic-chemistry.orgacs.org This procedure is valued for its mild conditions and tolerance of a wide array of functional groups. organic-chemistry.orgacs.org For more challenging substrates, nickel-catalyzed C-N cross-coupling reactions, enabled by DalPhos ligands, provide a powerful alternative for coupling sulfonamides with (hetero)aryl chlorides. researchgate.net

| Derivatization Type | Key Reagents/Catalysts | Key Features | Reference |

|---|---|---|---|

| N-Alkylation | Alcohols, [Cp*Ir(biimH2)(H2O)][OTf]2 | Water-soluble catalyst; microwave-assisted. | rsc.org |

| N-Allylation | Allyl acetate, (allyl-PdCl)2, Chiral Ligands (e.g., Trost ligand) | Key for enantioselective synthesis of axially chiral products. | nih.govnih.gov |

| N-Arylation | o-Silylaryl triflates, CsF | Transition-metal-free, mild conditions. | organic-chemistry.orgacs.org |

| N-Arylation | Aryl chlorides, Ni-catalyst, DalPhos ligand | Effective for challenging C-N cross-coupling. | researchgate.net |

Modifications of the Phenyl Moiety for Functionalized Derivatives

Altering the substitution pattern on the phenyl ring of N-(phenyl)methanesulfonamides is critical for fine-tuning steric and electronic properties. For N-(2,6-disubstituted-phenyl)sulfonamides, these modifications directly influence the rotational barrier around the N-C bond, which is essential for creating stable atropisomers. A prime example involves the synthesis of precursors for axially chiral sulfonamides, where one of the methyl groups in a 2,6-dimethylphenyl system is replaced with a more complex substituent. mdpi.com

Research has demonstrated the synthesis of N-(2-arylethynyl-6-methylphenyl)sulfonamides. nih.govmdpi.com These compounds serve as crucial substrates in palladium-catalyzed enantioselective N-allylation reactions. nih.govmdpi.com The presence of the bulky 2-arylethynyl group, in conjunction with the 6-methyl group, establishes the steric hindrance necessary to generate rotationally stable N-C axially chiral products upon N-allylation. nih.govnih.gov

Advanced Synthetic Strategies for N-(2,6-Disubstituted-phenyl)sulfonamides

The construction of the N-(2,6-disubstituted-phenyl)sulfonamide framework itself has been the subject of extensive research, leading to the development of several advanced synthetic protocols. These methods often provide advantages over traditional approaches that involve the reaction of an amine with a sulfonyl chloride. cbijournal.com

Modern strategies include:

C-N Cross-Coupling: Palladium-catalyzed cross-coupling reactions are a cornerstone for forming the N-aryl bond, though the reduced nucleophilicity of sulfonamides compared to amines can be a challenge. thieme-connect.com

Sulfur Dioxide Insertion: The use of sulfur dioxide surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), provides an effective strategy for introducing the sulfonyl group into molecules. thieme-connect.com

Reactions of Nitroarenes: Metal-catalyzed (e.g., Palladium) and metal-free (e.g., Iodine) systems have been developed to synthesize N-aryl sulfonamides from nitroarenes and sodium arylsulfinates. tandfonline.com

Catalytic Enantioselective Approaches

A major breakthrough in the synthesis of N-(2,6-disubstituted-phenyl)sulfonamides has been the development of catalytic enantioselective methods to produce N-C axially chiral compounds. researchgate.netresearchgate.net These atropisomeric sulfonamides have gained significant attention as novel target molecules for asymmetric synthesis. nih.govresearchgate.net

The most successful approach has been a chiral palladium-catalyzed N-allylation reaction (Tsuji-Trost allylation). nih.govnih.gov This reaction utilizes a chiral palladium catalyst, such as one formed from (allyl-PdCl)₂ and the (S,S)-Trost ligand, to react secondary sulfonamides with allyl acetate. nih.govnih.gov The reaction proceeds with high enantioselectivity, affording rotationally stable N-C axially chiral N-allylated sulfonamides with enantiomeric excesses (ee) of up to 92%. nih.govnih.gov This method has been successfully applied to sulfonamides bearing a 2-arylethynyl-6-methylphenyl group. mdpi.commdpi.com

Formation of N-C Axially Chiral Sulfonamides

The formation of N-C axially chiral sulfonamides is a direct consequence of restricted rotation (atropisomerism) around the N-aryl single bond. researchgate.net This restriction is induced by the presence of bulky substituents at the 2- and 6-positions of the phenyl ring, which clash with the substituents on the sulfonamide group during rotation.

The palladium-catalyzed enantioselective N-allylation is a powerful method for constructing these chiral structures. nih.govnih.govmdpi.com The reaction establishes a stereocenter at the nitrogen atom, and the pre-existing bulky groups on the phenyl ring lock the conformation, resulting in a stable, optically active N-C axially chiral molecule. nih.gov The absolute stereochemistry of the major enantiomer produced in these reactions has been confirmed through X-ray single crystal structural analysis. nih.govnih.gov The success of this strategy highlights how catalytic asymmetric reactions can be harnessed to control the three-dimensional arrangement of sterically hindered molecules. researchgate.net

| Substrate Type | Catalyst System | Reaction Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| N-(2-arylethynyl-6-methylphenyl)sulfonamide | (allyl-PdCl)₂, (S,S)-Trost ligand | Tsuji-Trost N-Allylation | Up to 92% | nih.govnih.gov |

| N-(ortho-mono-tert-butylphenyl)sulfonamide | Chiral Pd catalyst | Tsuji-Trost N-Allylation | High | nih.govnih.gov |

Exploration of Novel Reaction Features for Related Sulfonamides

The broader class of sulfonamides continues to be a fertile ground for discovering novel reactivity. Recent explorations have moved beyond traditional synthetic routes to uncover new catalytic systems and reaction pathways.

One such novel feature is the FeCl₃·6H₂O-catalyzed Friedel-Crafts arylation. acs.org This method allows for the reaction of N-sulfonyl aldimines (derived from sulfonamides) with electron-rich arenes to form triarylmethanes. The use of an inexpensive and mild iron catalyst makes this a practical and advantageous procedure. acs.org

Furthermore, the activation of sulfonyl fluorides using a nucleophilic catalyst like 1-Hydroxybenzotriazole (HOBt) has been developed for the synthesis of sterically hindered sulfonamides. researchgate.net This catalytic amidation provides an efficient route to compounds that may be difficult to access through conventional methods involving sulfonyl chlorides. researchgate.net These emerging strategies underscore the ongoing innovation in the synthesis of complex sulfonamide-containing molecules. thieme-connect.com

Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| N-(2,6-disubstituted-phenyl)sulfonamides |

| [Cp*Ir(biimH2)(H2O)][OTf]2 |

| Allyl acetate |

| o-Silylaryl triflates |

| Cesium fluoride (CsF) |

| DalPhos |

| N-(2-arylethynyl-6-methylphenyl)sulfonamides |

| 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) |

| Sodium arylsulfinate |

| (allyl-PdCl)₂ |

| (S,S)-Trost ligand |

| N-(ortho-mono-tert-butylphenyl)sulfonamide |

| FeCl₃·6H₂O |

| N-sulfonyl aldimines |

| Triarylmethanes |

| Sulfonyl fluorides |

| 1-Hydroxybenzotriazole (HOBt) |

Structural Elucidation and Conformational Analysis

Single Crystal X-ray Diffraction Studies of N-(2,6-Dimethylphenyl)methanesulfonamide and Related Compounds

Single-crystal X-ray diffraction is a powerful technique that provides precise information about the atomic arrangement within a crystal lattice. Studies on compounds structurally related to this compound, such as N-(2,6-dimethylphenyl)benzenesulfonamide and N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide, have revealed detailed insights into their molecular geometry and intermolecular interactions. nih.govnih.gov

Molecular Conformation and Torsion Angles

The molecular conformation of arylsulfonamides is characterized by the relative orientation of the aromatic rings and the geometry around the central sulfonamide linkage. In N-(2,6-dimethylphenyl)benzenesulfonamide, the molecule is bent at the sulfur atom. nih.govresearchgate.net A key parameter describing the conformation is the torsion angle. For instance, in N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide, the C-SO₂-NH-C torsion angle is 88.0(2)°. nih.gov This value indicates a significant twist in the molecular backbone.

The presence of bulky methyl groups in the ortho positions of the phenyl ring significantly influences the conformation. The two aromatic rings in the molecule are not coplanar. In N-(2,6-dimethylphenyl)benzenesulfonamide, the dihedral angle between the two aromatic rings is 44.9(1)°. nih.govresearchgate.net For N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide, this angle is found to be 49.8(1)°. nih.gov These twisted conformations are a result of steric hindrance imposed by the substituents.

Table 1: Selected Torsion and Dihedral Angles in Related Compounds

| Compound Name | C-SO₂-NH-C Torsion Angle (°) | Dihedral Angle Between Aromatic Rings (°) | Reference |

|---|---|---|---|

| N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide | 88.0(2) | 49.8(1) | nih.gov |

Crystal Packing Architectures and Supramolecular Assembly

In the solid state, individual molecules of sulfonamides assemble into well-defined three-dimensional structures through various intermolecular forces. The study of these crystal packing architectures reveals how molecules recognize and bind to each other, forming a supramolecular assembly. nih.govrsc.org

Hydrogen Bonding Networks

Hydrogen bonds are the most significant non-covalent interactions governing the supramolecular structures of sulfonamides. The presence of a hydrogen bond donor (the N-H group) and acceptors (the sulfonyl oxygen atoms) facilitates the formation of robust networks. nih.govnih.gov

Intramolecular hydrogen bonds, which occur within a single molecule, can significantly influence molecular conformation. While theoretically possible, the predominant conformation observed in the crystal structures of N-(2,6-dimethylphenyl)sulfonamide derivatives does not typically feature strong intramolecular N-H···O hydrogen bonds. Instead, the N-H group is oriented in a way that favors intermolecular interactions. nih.govresearchgate.net In many related structures, the N-H bond is observed to be trans to one of the S=O double bonds, a conformation that facilitates the formation of intermolecular hydrogen-bonded chains. nih.gov

Intermolecular hydrogen bonds are the key interactions defining the crystal packing of N-(2,6-dimethylphenyl)sulfonamide analogs. nih.gov The primary hydrogen bonding motif is the N-H···O interaction, where the hydrogen atom of the sulfonamide nitrogen forms a bond with one of the sulfonyl oxygen atoms of an adjacent molecule. nih.govnih.gov

In N-(2,6-dimethylphenyl)benzenesulfonamide, these N-H···O hydrogen bonds connect the molecules into chains. nih.govresearchgate.net Similarly, in N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide, molecules are linked into zigzag chains via these N-H···O bonds. nih.gov Weaker C-H···O interactions can also contribute to the stability of the crystal packing, linking the primary chains into a more complex three-dimensional network. nih.gov

Table 2: Intermolecular Hydrogen Bond Data for N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Operation | Reference |

|---|

Spectroscopic Characterization in Structural Analysis

While X-ray diffraction provides a definitive solid-state structure, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for confirming the chemical structure and providing information about the molecule in solution.

For compounds like N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide, purity and identity are routinely checked by recording their infrared and NMR spectra. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, one would expect to observe characteristic absorption bands corresponding to the N-H bond stretching, S=O stretching of the sulfonyl group, C-N stretching, and vibrations associated with the aromatic ring and methyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The spectra for this compound would show distinct signals for the protons and carbons of the methanesulfonyl group (CH₃), the two distinct methyl groups on the phenyl ring, and the aromatic ring protons. The integration and splitting patterns of these signals confirm the connectivity and structure of the compound.

Although specific spectral data for this compound is not detailed in the surveyed literature, these spectroscopic methods are standard characterization techniques for this class of compounds. nih.govsigmaaldrich.comsigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not publicly available, a theoretical analysis based on its constituent parts—a 2,6-dimethylphenyl group and a methanesulfonamide (B31651) moiety—allows for the prediction of its ¹H and ¹³C NMR spectra.

In the ¹H NMR spectrum, distinct signals would be expected:

A singlet for the three protons of the methanesulfonyl methyl group (SO₂-CH₃).

A singlet for the six protons of the two aromatic methyl groups (Ar-CH₃).

A multiplet system for the three aromatic protons on the phenyl ring. Specifically, a triplet for the proton at the para-position (C4-H) and a doublet for the two equivalent protons at the meta-positions (C3-H, C5-H).

A broad singlet for the amine proton (N-H), the chemical shift of which can be influenced by solvent and concentration.

The ¹³C NMR spectrum would provide information on the carbon environments. Based on data from analogous structures like 2,6-dimethylaniline (B139824) and N-(2,6-dimethylphenyl)ethanesulfonamide, the following chemical shifts can be anticipated. hmdb.caspectrabase.com The presence of six unique carbon signals would confirm the molecular symmetry.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| SO₂-C H₃ | ~40-45 |

| Ar-C H₃ | ~18-20 |

| C -NH (C1) | ~135-137 |

| C -CH₃ (C2, C6) | ~130-132 |

| C -H (C3, C5) | ~128-130 |

| C -H (C4) | ~124-126 |

Note: These are predicted values based on structurally similar compounds.

Conformational analyses of related methanesulfonamides have utilized NMR in conjunction with theoretical computations to identify the most stable rotational isomers (conformers). nih.gov Such studies reveal the energetic preferences for different spatial arrangements of the molecule. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

Key expected vibrational frequencies include:

N-H Stretch: A sharp to moderately broad peak in the region of 3300-3200 cm⁻¹, characteristic of a secondary amine in a sulfonamide. The sharpness and position can be indicative of the degree of hydrogen bonding. chemicalbook.com

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹), while aliphatic C-H stretches from the methyl groups will be observed just below 3000 cm⁻¹ (e.g., 2980-2850 cm⁻¹).

S=O Asymmetric and Symmetric Stretches: The sulfonyl group (SO₂) is characterized by two strong and distinct absorption bands. The asymmetric stretch is found at higher wavenumbers, typically in the 1350-1300 cm⁻¹ range, while the symmetric stretch appears in the 1170-1150 cm⁻¹ range. These are often the most intense peaks in the spectrum.

Aromatic C=C Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region arise from the carbon-carbon stretching vibrations within the phenyl ring.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch | 3300-3200 |

| Aromatic C-H | Stretch | 3100-3000 |

| Aliphatic C-H | Stretch | 2980-2850 |

| C=C | Aromatic Ring Stretch | 1600-1450 |

| S=O | Asymmetric Stretch | 1350-1300 |

| S=O | Symmetric Stretch | 1170-1150 |

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, one can gain a detailed understanding of how molecules pack together.

While a Hirshfeld analysis for this compound itself is not available, studies on closely related structures, such as other sulfonamides and N-(2,6-dimethylphenyl) derivatives, provide significant insight. nih.govnih.gov The analysis partitions the crystal space into regions where each molecule dominates, defined by the Hirshfeld surface. The normalized contact distance (d_norm) is mapped onto this surface, highlighting intermolecular close contacts as red regions, which are crucial for crystal packing.

Quantitative Assessment of Intermolecular Contacts

The Hirshfeld surface can be deconstructed into a two-dimensional "fingerprint plot," which provides a quantitative summary of all intermolecular contacts. Each point on the plot represents a pair of distances from the surface to the nearest atom inside (d_i) and outside (d_e) the surface.

For a molecule like this compound, the fingerprint plot would be dominated by several key interactions:

H···H Contacts: Due to the abundance of hydrogen atoms on the methyl and phenyl groups, these are typically the most frequent interactions, often appearing as a large, diffuse region in the fingerprint plot.

O···H/H···O Contacts: These represent the hydrogen bonds between the N-H donor and the sulfonyl oxygen acceptors (N-H···O) and other weaker C-H···O interactions. They appear as distinct, sharp "spikes" in the plot.

In a related N-(2,6-dimethylphenyl)acetamide derivative, Hirshfeld analysis confirmed the regions active for intermolecular interactions, particularly highlighting strong hydrogen bonds. nih.gov Similarly, analysis of a methanesulfonamide derivative showed that O···H interactions play a significant role in the molecular packing. nih.gov

Conformational Dynamics and Substituent Effects on Structure

The conformation of N-arylsulfonamides is significantly influenced by the nature and position of substituents on the aromatic ring. The presence of two methyl groups at the ortho-positions in this compound imposes considerable steric constraints that dictate the molecule's three-dimensional shape and crystal packing.

Influence of ortho-Substituents on Molecular Geometry and Space Group

The two ortho-methyl groups on the phenyl ring create significant steric hindrance around the nitrogen atom. This steric pressure forces the phenyl ring to rotate out of the plane defined by the C-N-S bonds. In the crystal structure of the closely related N-(2,6-dimethyl-phenyl)benzenesulfonamide, this steric effect results in a large dihedral angle of 44.9° between the two aromatic rings. nih.gov A similar, near-orthogonal arrangement is expected for this compound between the phenyl ring and the methanesulfonyl group. This twisted conformation is a direct consequence of minimizing the steric repulsion between the ortho-methyl groups and the bulky sulfonyl group.

This fixed conformation, driven by the ortho-substituents, directly influences how the molecules arrange themselves in the solid state, thereby determining the resulting crystal system and space group.

Steric and Electronic Profiles Governing Hydrogen Bonding

Hydrogen bonding is a primary directional force in the crystal packing of sulfonamides. nih.gov The N-H group serves as a hydrogen bond donor, while the two electronegative oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors.

Molecular Interactions and Biological Target Engagement in Vitro Studies

In Vitro Assessment of Biological Activities for N-(2,6-Dimethylphenyl)methanesulfonamide and Related Compounds

Currently, there is a notable lack of published in vitro studies specifically investigating the biological activities of this compound. However, the broader class of sulfonamide derivatives has been the subject of extensive research, revealing a wide spectrum of biological effects. For context, various studies on other sulfonamide-containing compounds have demonstrated activities such as antimicrobial, antioxidant, and enzyme inhibition. For instance, some benzenesulphonamide derivatives have shown antioxidant properties with IC50 values ranging from 0.3287 mg/mL to 0.5358 mg/mL in certain assays researchgate.net. Similarly, other research has explored the antimicrobial effects of novel sulfonamide derivatives researchgate.net. It is important to emphasize that these findings pertain to the broader class of sulfonamides and not specifically to this compound.

Identification of Putative Biological Targets

Due to the absence of specific in vitro studies on this compound, no definitive biological targets have been experimentally identified for this compound. However, research on structurally related molecules containing the N-(2,6-dimethylphenyl) moiety can offer some insights into potential areas of interaction. For example, a study on N1-(2,6-dimethylphenyl)-N4-(2-hydroxybenzaldehyde) semicarbazone, which shares the N-(2,6-dimethylphenyl) group, identified GABA transaminase as a biological target nih.gov. This compound was found to inhibit the enzyme both in vitro and ex vivo, leading to increased levels of the neurotransmitter GABA nih.gov. This suggests that enzymes within neurological pathways could be putative targets for compounds containing the N-(2,6-dimethylphenyl) substructure. Nevertheless, without direct experimental evidence, the biological targets of this compound remain speculative.

Enzyme Inhibition Studies

There is no publicly available scientific literature detailing specific enzyme inhibition studies conducted on this compound. The following sections, therefore, discuss the principles of enzyme inhibition analysis and findings for related compounds to provide a framework for potential future investigations.

Kinetic Analysis of Enzyme Inhibition

Kinetic analysis is a fundamental tool for characterizing the interaction between an inhibitor and an enzyme embrapa.br. It provides quantitative measures of inhibitor potency and can elucidate the mechanism of inhibition.

The inhibition constant (Ki) is a critical parameter that quantifies the potency of an inhibitor. It represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a higher affinity of the inhibitor for the enzyme and thus greater potency. For example, in studies of other enzyme inhibitors, Ki values are determined to compare the efficacy of different compounds. In a study on the N-methylation of 4-phenylpyridine by nicotinamide N-methyltransferase, the substrate itself was found to act as an inhibitor at high concentrations, with a determined Ki of 4 ± 1 mM nih.gov. The determination of Ki is crucial for understanding the therapeutic potential of a drug candidate nih.gov.

Understanding the mechanism of how an inhibitor binds to an enzyme is essential for drug design and development. The primary reversible inhibition mechanisms are competitive, non-competitive, and uncompetitive nih.gov. In competitive inhibition, the inhibitor binds to the active site of the enzyme, preventing the substrate from binding mdpi.com. Non-competitive inhibitors bind to a site other than the active site, affecting the enzyme's catalytic activity but not substrate binding. Uncompetitive inhibitors bind only to the enzyme-substrate complex. The type of inhibition can be determined through kinetic studies by analyzing how the inhibitor affects the enzyme's reaction rate at different substrate concentrations embrapa.br.

Specific Enzyme Inhibition Profiles

As previously stated, there are no specific enzyme inhibition profiles available for this compound. However, compounds with a similar N-(2,6-dimethylphenyl) structural motif have been shown to inhibit specific enzymes. For instance, N1-(2,6-dimethylphenyl)-N4-(2-hydroxybenzaldehyde) semicarbazone was identified as an inhibitor of GABA transaminase nih.gov. This highlights the potential for the N-(2,6-dimethylphenyl) group to contribute to interactions with enzyme active sites. Further research is required to determine if this compound exhibits any specific enzyme inhibitory activity.

Structure-Activity Relationships (SAR) Related to the N-(2,6-Dimethylphenyl) Scaffold

Detailed structure-activity relationship (SAR) studies specifically for this compound are not extensively available in publicly accessible scientific literature. However, by examining related classes of molecules and general principles of medicinal chemistry, we can infer the likely roles of its key structural features. The N-(2,6-dimethylphenyl) scaffold is a common motif in various biologically active compounds, and its interactions are often influenced by the electronic and steric properties of its components.

Role of the Amide Hydrogen in Receptor Interaction

The hydrogen atom attached to the nitrogen of the sulfonamide group (the amide hydrogen) is a critical feature for molecular recognition. As a hydrogen bond donor, it can form strong, directional interactions with hydrogen bond acceptor atoms, such as oxygen or nitrogen, on a biological target like a protein receptor or enzyme.

In the broader context of sulfonamides, the N-H bond is known to be crucial for their biological activity. The sulfonamide group as a whole is a strong hydrogen bond donor and the N-H is more acidic than a typical amide N-H. This increased acidity can enhance its hydrogen bonding capability. The two oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors, creating a distinct electrostatic profile that allows for multiple points of interaction with a biological target. The orientation of the N-H bond relative to the sulfonyl oxygens can also influence the binding geometry.

While no specific studies on this compound confirm this, it is highly probable that the amide hydrogen plays a pivotal role in the specific binding of this compound to its biological target(s) through the formation of a key hydrogen bond.

Impact of Substituents on Biological Recognition and Activity

The substituents on the N-phenyl ring significantly influence the molecule's conformation, lipophilicity, and electronic properties, which in turn affect its biological activity.

The 2,6-Dimethylphenyl Group:

The two methyl groups at the ortho positions (2 and 6) of the phenyl ring are of particular importance.

Steric Influence: These methyl groups impose significant steric hindrance, which restricts the rotation of the phenyl ring around the C-N bond. This conformational rigidity can be advantageous for biological activity, as it pre-organizes the molecule into a specific shape that may be optimal for fitting into a receptor's binding pocket. This can lead to higher binding affinity and selectivity. In structurally related N-(2,6-dimethylphenyl) amides, the phenyl ring is often observed to be nearly perpendicular to the plane of the amide group, a conformation dictated by the ortho-methyl groups.

Electronic Effects: Methyl groups are weakly electron-donating, which can subtly influence the electron density of the aromatic ring and the acidity of the amide hydrogen.

Hypothetical Substituent Modifications:

While no specific data for this compound is available, we can hypothesize the effects of modifying the substituents based on general SAR principles for related compounds. The following table outlines potential changes and their likely impact on activity.

| Position of Substitution | Type of Substituent | Potential Impact on Biological Activity |

| Phenyl Ring (other than 2,6) | Electron-withdrawing groups (e.g., -Cl, -CF3) | Could alter the acidity of the N-H bond, potentially affecting hydrogen bond strength. May also influence metabolic stability. |

| Phenyl Ring (other than 2,6) | Electron-donating groups (e.g., -OCH3) | Could increase electron density on the ring, potentially affecting aromatic interactions. |

| Phenyl Ring (other than 2,6) | Bulky groups | May introduce steric clashes with the binding site, likely reducing activity. |

| Methanesulfonyl Group | Replacement of methyl with larger alkyl or aryl groups | Would significantly alter the size, shape, and lipophilicity of this part of the molecule, likely impacting binding affinity and selectivity. |

It is crucial to note that these are generalized predictions. The actual effect of any substitution would need to be determined through empirical testing against a specific biological target, as the precise nature of the binding pocket dictates which interactions are favorable.

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to predict the interaction of a small molecule, such as N-(2,6-dimethylphenyl)methanesulfonamide, with a biological target, typically a protein. This approach is fundamental in structure-based drug design. nih.govnih.govtandfonline.com

In the absence of direct docking studies for this compound, insights can be drawn from studies on other sulfonamide derivatives. For instance, molecular docking of imidazole (B134444) derivatives of sulfonamides with the main protease of SARS-CoV-2 has revealed key interactions. These studies show that the sulfonamide moiety can form hydrogen bonds with amino acid residues like glycine, aspartate, and glutamine, while the aromatic rings can engage in hydrophobic interactions. nih.gov

For this compound, a hypothetical docking scenario would involve the sulfonyl group's oxygen atoms acting as hydrogen bond acceptors. The nitrogen atom could also participate in hydrogen bonding. The 2,6-dimethylphenyl group would likely engage in hydrophobic and van der Waals interactions within a receptor's binding pocket. The presence of the two methyl groups ortho to the nitrogen atom would impose significant steric constraints, influencing the molecule's binding orientation and potentially enhancing selectivity for specific protein topographies.

A summary of typical interactions observed in docking studies of sulfonamide derivatives is presented below:

| Interaction Type | Participating Group in Sulfonamide | Potential Interacting Residues in a Protein |

| Hydrogen Bonding | Sulfonyl (SO2) group, Amide (NH) group | Glycine, Aspartate, Glutamine, Arginine, Serine |

| Hydrophobic Interactions | Phenyl ring, Methyl groups | Leucine, Valine, Isoleucine, Phenylalanine |

| Pi-Pi Stacking | Phenyl ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to understand the electronic structure, stability, and reactivity of molecules. indexcopernicus.com For N-aryl sulfonamides, these calculations provide valuable information on molecular geometry, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential.

Studies on benzenesulfonamide, a parent compound, show that the molecule adopts a conformation where the S-N bond is perpendicular to the plane of the benzene (B151609) ring. acs.orgacs.org This is a common feature in many N-aryl sulfonamides. DFT calculations on various aminobenzene sulfonamides have been used to determine optimized geometries, including bond lengths and dihedral angles. indexcopernicus.com

For this compound, DFT calculations would likely predict a similar perpendicular arrangement. The electronic properties would be influenced by the electron-donating nature of the two methyl groups on the phenyl ring. These groups would increase the electron density on the aromatic ring, potentially affecting its reactivity and interaction with other molecules. The HOMO-LUMO energy gap, a key indicator of chemical reactivity and kinetic stability, could also be calculated. A smaller energy gap generally implies higher reactivity.

A representative table of calculated electronic properties for a related sulfonamide is shown below, based on studies of similar compounds. bsu.by

| Parameter | Description | Predicted Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | The dimethylphenyl group would likely raise the HOMO energy compared to an unsubstituted phenyl ring. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | The methanesulfonyl group is electron-withdrawing and would influence the LUMO energy. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | The specific gap would determine its kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution, identifying sites for electrophilic and nucleophilic attack. | The sulfonyl oxygens would be regions of negative potential (nucleophilic), while the NH proton would be a site of positive potential (electrophilic). |

Prediction of Molecular Conformation and Intermolecular Interactions

The three-dimensional conformation of this compound and its intermolecular interactions are crucial for understanding its solid-state properties and its behavior in a biological environment. Conformational analysis of related N-aryl sulfonamides has been performed using both computational methods and experimental techniques like X-ray crystallography.

Studies on N-(2,6-dimethylphenyl)benzenesulfonamide, a close analog, reveal that the two aromatic rings have a significant dihedral angle between them. acs.org For this compound, the key conformational flexibility would be around the N-S and C-N bonds. The steric hindrance from the two ortho-methyl groups would heavily influence the rotational barrier around the C-N bond, restricting the possible conformations.

Intermolecular interactions in the solid state for sulfonamides are typically dominated by hydrogen bonding. nih.govresearchgate.net The N-H group acts as a hydrogen bond donor, and the sulfonyl oxygen atoms act as strong hydrogen bond acceptors. This often leads to the formation of chains or dimeric structures in the crystal lattice. researchgate.net In addition to hydrogen bonds, C-H···O and π-π stacking interactions can also play a role in the crystal packing. nih.gov

The predicted intermolecular interactions for this compound would involve strong N-H···O=S hydrogen bonds. The presence of the bulky 2,6-dimethylphenyl group might influence the packing efficiency and could lead to weaker, more varied intermolecular contacts compared to less substituted analogs.

A summary of key conformational and interaction parameters from related structures is provided below:

| Parameter | Observation in Related Sulfonamides | Predicted Implication for this compound |

| C-S-N-C Torsion Angle | Varies, but often defines the overall shape. | The steric bulk of the dimethylphenyl group will be a major determinant of this angle. |

| Dihedral Angle between Rings | Significant tilt between aryl rings in bis-aryl sulfonamides. | Not directly applicable, but the orientation of the phenyl ring relative to the S-C bond will be sterically controlled. |

| N-H···O Hydrogen Bonding | Primary interaction driving crystal packing, often forming chains or dimers. researchgate.net | Expected to be the dominant intermolecular interaction. |

| C-H···π Interactions | Observed in some sulfonamide crystal structures. | Possible between the methyl groups and the phenyl ring of neighboring molecules. |

Q & A

Q. Key findings :

- Electron-donating groups (e.g., methyl) increase steric hindrance, leading to larger torsion angles.

- Tilt angles between aromatic rings correlate with crystal symmetry and hydrogen-bonding patterns (e.g., zig-zag chains via N–H⋯O interactions) .

What methodologies are recommended for resolving contradictions between computational predictions and experimental data (e.g., NMR chemical shifts vs. DFT calculations)?

Answer:

- Cross-validation : Use X-ray crystallography to validate bond lengths and angles, then refine computational models (e.g., DFT) to match experimental geometries .

- Solvent effects : Include implicit solvent models (e.g., PCM) in DFT calculations to better replicate NMR chemical shifts observed in polar solvents like DMSO-d₆ .

- Empirical scaling : Apply scaling factors to vibrational frequencies (IR) or chemical shift tensors (NMR) to align with experimental data .

How can researchers design experiments to elucidate the role of hydrogen bonding in the solid-state arrangement of this compound?

Answer:

- X-ray diffraction : Analyze intermolecular N–H⋯O distances (typically 2.8–3.0 Å) and angles (~150–170°) to map hydrogen-bonded networks .

- Thermal analysis : Use differential scanning calorimetry (DSC) to detect phase transitions linked to hydrogen-bond disruption.

- Comparative studies : Synthesize analogs with substituents that disrupt hydrogen bonding (e.g., bulky groups) and compare packing motifs .

In structure-activity relationship (SAR) studies for agrochemical applications, how can modifications to the sulfonamide group alter biological activity?

Answer:

Derivatives of this compound exhibit varied pesticidal activity based on substituents:

Q. Experimental design :

- Bioassays : Test fungicidal efficacy against Phytophthora spp. under controlled humidity and temperature.

- LogP measurements : Correlate lipophilicity with translocation efficiency in plant tissues .

What experimental approaches are effective in determining the presence of polymorphism in this compound?

Answer:

- Powder X-ray diffraction (PXRD) : Compare diffraction patterns of batches crystallized from different solvents (e.g., ethanol vs. acetone) .

- Thermogravimetric analysis (TGA) : Detect polymorph-specific dehydration or decomposition events.

- Variable-temperature crystallography : Monitor structural changes during heating to identify metastable forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.